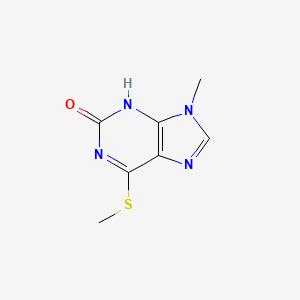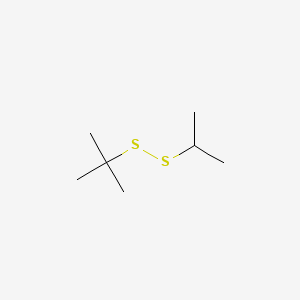
Disulfide, (1-methylethyl) (1,1-dimethylethyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of two sulfur atoms connected by a disulfide bond, with isopropyl and tert-butyl groups attached to the sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, (1-methylethyl) (1,1-dimethylethyl) typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of isopropyl mercaptan and tert-butyl mercaptan using hydrogen peroxide or iodine as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation to sulfonic acids.
Industrial Production Methods
In industrial settings, the production of Disulfide, (1-methylethyl) (1,1-dimethylethyl) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, (1-methylethyl) (1,1-dimethylethyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The sulfur atoms in the disulfide bond can participate in nucleophilic substitution reactions, forming new sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various sulfur-containing compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Disulfide, (1-methylethyl) (1,1-dimethylethyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mécanisme D'action
The mechanism of action of Disulfide, (1-methylethyl) (1,1-dimethylethyl) involves the cleavage and formation of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are mediated by various enzymes and redox-active molecules, influencing cellular redox homeostasis and signaling pathways.
Comparaison Avec Des Composés Similaires
Disulfide, (1-methylethyl) (1,1-dimethylethyl) can be compared with other disulfides such as:
Disulfide, (1,1-dimethylethyl)(1-methylpropyl): Similar structure but with different alkyl groups attached to the sulfur atoms.
Disulfide, ethyl 1-methylethyl: Contains ethyl and isopropyl groups instead of isopropyl and tert-butyl groups.
The uniqueness of Disulfide, (1-methylethyl) (1,1-dimethylethyl) lies in its specific alkyl groups, which influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
43022-60-2 |
|---|---|
Formule moléculaire |
C7H16S2 |
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
2-methyl-2-(propan-2-yldisulfanyl)propane |
InChI |
InChI=1S/C7H16S2/c1-6(2)8-9-7(3,4)5/h6H,1-5H3 |
Clé InChI |
ZWAYVJUPUDGBIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


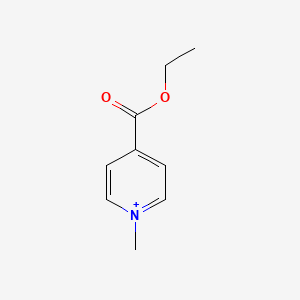
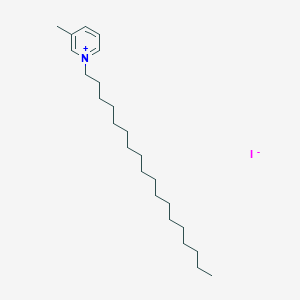
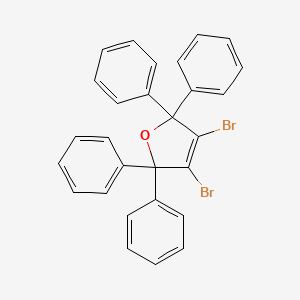
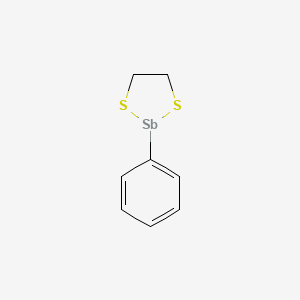

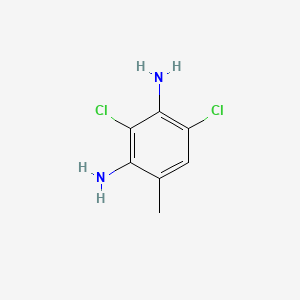

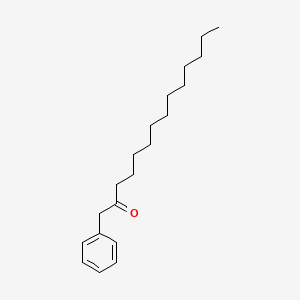
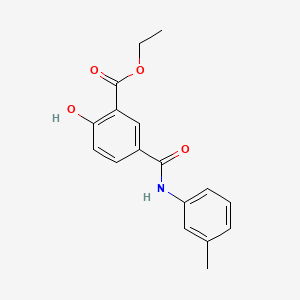
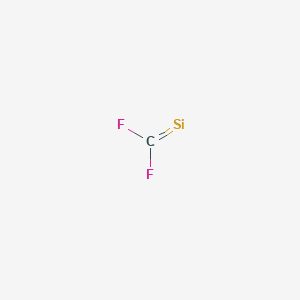
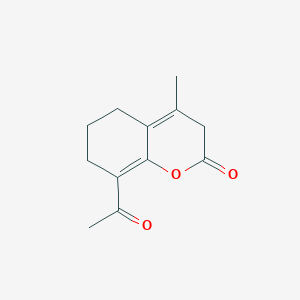
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
